molecular formula C18H15NO2 B6415799 2-(3-Benzyloxyphenyl)-5-hydroxypyridine, 95% CAS No. 1237007-68-9

2-(3-Benzyloxyphenyl)-5-hydroxypyridine, 95%

Cat. No. B6415799
CAS RN: 1237007-68-9
M. Wt: 277.3 g/mol
InChI Key: FEAMHOXOBONJBM-UHFFFAOYSA-N
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Description

2-(3-Benzyloxyphenyl)-5-hydroxypyridine (95%) is a chemical compound that has a wide range of applications in the fields of scientific research and laboratory experiments. This compound is a derivative of the pyridine family and is composed of two benzyloxy groups and one hydroxyl group. It is a white crystalline solid with a melting point of 97-99°C and a boiling point of 300°C. It is soluble in water and has a molecular weight of 253.32 g/mol. It is a relatively new compound and has only recently been made available for scientific research.

Mechanism of Action

2-(3-Benzyloxyphenyl)-5-hydroxypyridine (95%) is believed to act as a chelating agent in enzymatic reactions. It is believed to bind to metal ions, such as iron and copper, and form a complex. This complex can then interact with other molecules, such as substrates and enzymes, to facilitate the reaction.
Biochemical and Physiological Effects
2-(3-Benzyloxyphenyl)-5-hydroxypyridine (95%) is believed to have no adverse effects on the body. However, it is not recommended for use in humans or animals due to the lack of studies on its safety.

Advantages and Limitations for Lab Experiments

2-(3-Benzyloxyphenyl)-5-hydroxypyridine (95%) has several advantages for laboratory experiments. It is a relatively inexpensive reagent, making it cost-effective for research. It is also relatively stable, making it suitable for long-term storage. Additionally, it is soluble in water and other solvents, making it easy to use in a variety of reactions.
The main limitation of 2-(3-Benzyloxyphenyl)-5-hydroxypyridine (95%) is that it is not approved for use in humans or animals. Additionally, it is not suitable for use in reactions involving sensitive compounds, such as proteins and enzymes, as it may interfere with their activity.

Future Directions

Future research on 2-(3-Benzyloxyphenyl)-5-hydroxypyridine (95%) could focus on its use as a catalyst in organic synthesis, its potential as a ligand in coordination chemistry, and its ability to form complexes with metal ions. Additionally, further research could explore its potential applications in the pharmaceutical and biotechnology industries. Additionally, further studies could be conducted to assess its safety for use in humans and animals. Finally, research could be conducted to explore the potential of this compound for use in new and innovative laboratory experiments.

Synthesis Methods

2-(3-Benzyloxyphenyl)-5-hydroxypyridine (95%) is synthesized through a multi-step process. The first step involves the reaction of pyridine with benzyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction yields a mixture of 2-(3-benzyloxyphenyl)-5-hydroxypyridine and 2-(3-benzyloxyphenyl)-4-hydroxypyridine. The two products are then separated using column chromatography. The second step involves the reaction of the isolated 2-(3-benzyloxyphenyl)-5-hydroxypyridine with acetic anhydride in the presence of a base. This reaction yields the desired product, 2-(3-benzyloxyphenyl)-5-hydroxypyridine (95%).

Scientific Research Applications

2-(3-Benzyloxyphenyl)-5-hydroxypyridine (95%) is used as a reagent in various scientific research applications. It can be used as a starting material for the synthesis of other compounds, such as 2-(3-benzyloxyphenyl)-5-methylpyridine and 2-(3-benzyloxyphenyl)-5-chloropyridine. It can also be used as a catalyst in organic reactions, such as the synthesis of 2-arylbenzimidazoles. In addition, it can be used as a ligand in coordination chemistry, as a chelating agent in enzymatic reactions, and as a substrate in enzyme-catalyzed reactions.

properties

IUPAC Name

6-(3-phenylmethoxyphenyl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2/c20-16-9-10-18(19-12-16)15-7-4-8-17(11-15)21-13-14-5-2-1-3-6-14/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEAMHOXOBONJBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=NC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692788
Record name 6-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzyloxyphenyl)-5-hydroxypyridine

CAS RN

1237007-68-9
Record name 6-[3-(Benzyloxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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